

An In-depth Technical Guide to the Physical Properties of 3-Propylbenzoic Acid

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Compound of Interest

Compound Name: 3-Propylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Propylbenzoic acid** (C₁₀H₁₂O₂). The information is curated for professionals in research and development, offering both experimental and predicted data, detailed analytical protocols, and logical workflows to aid in substance characterization and experimental design.

Core Physical and Chemical Properties

3-Propylbenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with a propyl group at the meta (3) position and a carboxyl group. These structural features dictate its physical properties, influencing its state, solubility, and reactivity.

Quantitative Data Summary

The following tables summarize the key physical properties of **3-Propylbenzoic acid**. Data is compiled from experimental findings and high-quality computational predictions where experimental values are not readily available.

Table 1: General and Thermodynamic Properties

Property	Value	Data Type	Source / Method
Molecular Formula	C ₁₀ H ₁₂ O ₂	-	-
Molecular Weight	164.20 g/mol	Calculated	PubChem[1]
Melting Point	41 - 43 °C (314 - 316 K)	Experimental	NIST[2][3]
Boiling Point	283.6 ± 11.0 °C at 760 mmHg	Predicted	ChemSpider
Density	1.056 ± 0.06 g/cm ³	Predicted	ChemSpider

Table 2: Solubility and Acidity Properties

Property	Value	Data Type	Source / Method
Water Solubility (logS)	-2.63	Predicted	ALOGPS[4]
Water Solubility	0.234 g/L	Predicted	ALOGPS[4]
pKa	4.23	Predicted	ChemAxon[5]
logP (Octanol/Water)	3.3	Calculated	XLogP3[1]

Table 3: Spectroscopic Data (Expected)

Spectrum Type	Expected Key Features
^1H NMR	- Carboxylic Acid (COOH): Broad singlet, ~10-13 ppm. - Aromatic (Ar-H): Multiplets, ~7.2-8.0 ppm. - Propyl (CH ₂): Multiplet (benzylic), ~2.6 ppm. - Propyl (CH ₂): Sextet, ~1.6 ppm. - Propyl (CH ₃): Triplet, ~0.9 ppm.
^{13}C NMR	- Carbonyl (C=O): ~170-180 ppm. - Aromatic (Ar-C): Multiple signals, ~125-145 ppm. - Propyl (CH ₂): ~38 ppm (benzylic). - Propyl (CH ₂): ~24 ppm. - Propyl (CH ₃): ~14 ppm.
IR Spectroscopy	- O-H Stretch (Carboxylic Acid): Very broad band, ~2500-3300 cm ⁻¹ . - C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm ⁻¹ . - C=O Stretch (Carbonyl): Strong, sharp band, ~1680-1710 cm ⁻¹ . - C=C Stretch (Aromatic): Medium bands, ~1450-1600 cm ⁻¹ . - C-O Stretch: ~1210-1320 cm ⁻¹ .

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the physical properties outlined above.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of dry, crystalline **3-Propylbenzoic acid** is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar calibrated device) alongside a thermometer.

- **Heating:** The sample is heated at a controlled rate (initially rapid, then $\sim 1\text{-}2\text{ }^{\circ}\text{C}$ per minute near the expected melting point).
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure compounds, this range is typically narrow ($< 2\text{ }^{\circ}\text{C}$).

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the weak acid as it is neutralized with a strong base. The pKa is the pH at which the acid is 50% dissociated (the half-equivalence point).

Methodology:

- **Solution Preparation:** A precise mass of **3-Propylbenzoic acid** is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
- **Titration Setup:** The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A burette containing a standardized strong base solution (e.g., 0.1 M NaOH) is positioned above the beaker.
- **Titration:** The base is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.
- **Data Analysis:** The pH is plotted against the volume of base added. The equivalence point is identified as the point of sharpest inflection on the curve. The half-equivalence point is the volume of base that is exactly half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Spectroscopic Analysis

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ^1H and ^{13}C) to provide detailed information about the molecular structure and chemical environment of atoms.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **3-Propylbenzoic acid** is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.
- **Data Acquisition:** The solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer.
- **Analysis:** The instrument acquires the spectrum, which is then processed (Fourier transformed, phased, and baseline corrected). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of ¹H NMR signals provides the ratio of protons in different environments, and splitting patterns (multiplicity) reveal information about neighboring protons.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. This provides a fingerprint of the functional groups present.

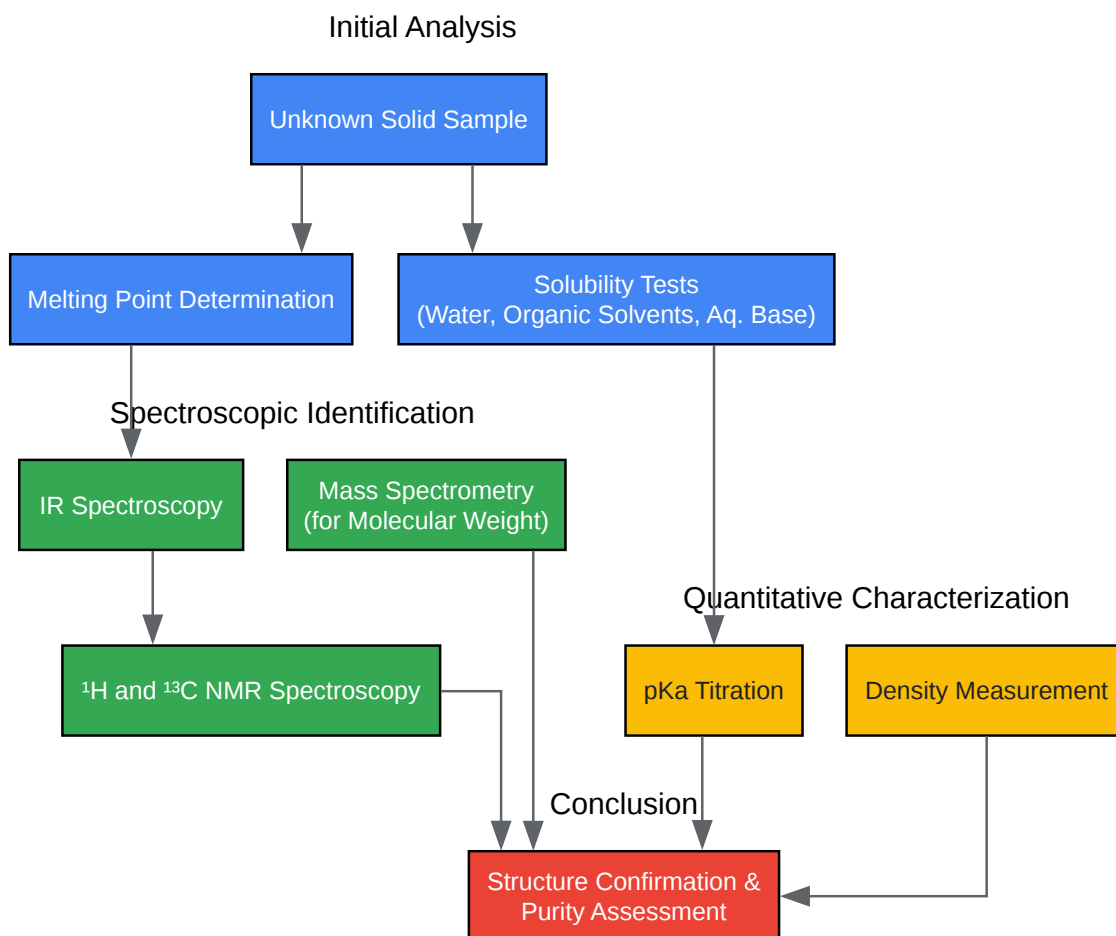
Methodology (Thin Solid Film):

- **Sample Preparation:** A small amount (~10-20 mg) of **3-Propylbenzoic acid** is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
- **Film Deposition:** A drop of this solution is placed onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
- **Data Acquisition:** The salt plate is placed in the sample holder of an FT-IR spectrometer.
- **Analysis:** The IR spectrum is recorded. The resulting plot of transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization and identification of an unknown aromatic carboxylic acid, such as **3-Propylbenzoic acid**, using the described physical and spectroscopic methods.

Workflow for Characterization of an Aromatic Carboxylic Acid



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Workflow for characterizing an unknown aromatic acid.

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